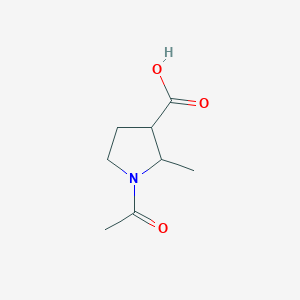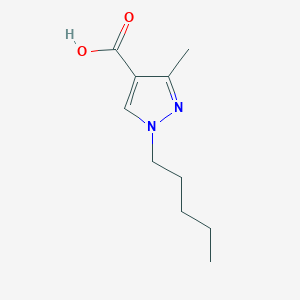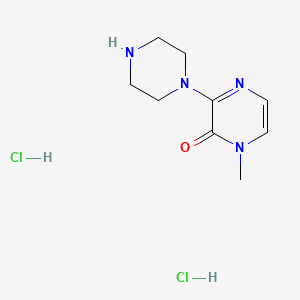
1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 2,5-difluorophenyl group and a carboxylic acid group, making it an interesting subject for studies in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
One common synthetic route involves the Claisen-Schmidt condensation under basic conditions . This method allows for the formation of the desired compound with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways, making it a promising candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique substitution pattern and biological activities. Similar compounds include:
1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: Known for its anticancer properties.
2,5-Difluorophenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H9F2NO3 |
|---|---|
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
InChI-Schlüssel |
ZHZMVBGSAVVDRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=C(C=CC(=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)


![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)


![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

